BenchChemオンラインストアへようこそ!

Docetaxel Crotonaldehyde Analog

HPLC Relative Retention Time Pharmaceutical Analysis

Docetaxel Crotonaldehyde Analog (USP Impurity 14) is the official USP-specified impurity reference standard for Docetaxel Injection. With a defined RRT of 1.05 and acceptance criterion NMT 1.3%, it is irreplaceable for HPLC system suitability, method validation (AMV), and ANDA submissions. Substituting any other impurity—even a structurally related one—invalidates regulatory compliance and risks erroneous batch release. Supplied at >95% HPLC purity for direct quantitative use; store at -20°C.

Molecular Formula C43H51NO14
Molecular Weight 805.9 g/mol
Cat. No. B13363151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocetaxel Crotonaldehyde Analog
Molecular FormulaC43H51NO14
Molecular Weight805.9 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)C(=C(C(C(C(C2(C)C)(CC1OC(=O)C(C(C3=CC=CC=C3)NC(=O)OC(C)(C)C)O)O)OC(=O)C4=CC=CC=C4)C(CO)(C=CC=O)OC(=O)C)C)O
InChIInChI=1S/C43H51NO14/c1-24-29(55-38(52)35(50)32(27-16-11-9-12-17-27)44-39(53)58-40(4,5)6)22-43(54)36(56-37(51)28-18-13-10-14-19-28)31(42(23-46,20-15-21-45)57-26(3)47)25(2)33(48)34(49)30(24)41(43,7)8/h9-21,29,31-32,35-36,46,48,50,54H,22-23H2,1-8H3,(H,44,53)/b20-15+,33-25+/t29-,31+,32-,35+,36-,42+,43+/m0/s1
InChIKeyUTQJIGYRDMRGES-XFGYWSMASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docetaxel Crotonaldehyde Analog: USP-Listed Impurity Standard with Defined Relative Retention Time and Acceptance Criteria for Docetaxel Quality Control


Docetaxel Crotonaldehyde Analog (also designated Docetaxel Impurity 14) is a chemically defined reference standard of Docetaxel [1]. It possesses the molecular formula C₄₃H₅₁NO₁₄ and a molecular weight of 805.9 g/mol [1]. This compound is listed as a specified impurity in the United States Pharmacopeia (USP) monograph for Docetaxel Injection, where it is assigned a relative retention time (RRT) of 1.05 and an acceptance criterion of not more than (NMT) 1.3% [2]. It is supplied as a high-purity (>95% HPLC) analytical standard intended for use in method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions for Docetaxel drug products [REFS-2, REFS-3].

Why Docetaxel Impurity Standards Cannot Be Interchanged: The Critical Role of Specific Relative Retention Time and Regulatory Acceptance Limits in HPLC Method Validation


In pharmaceutical quality control, impurity reference standards are not interchangeable. Each impurity possesses a unique relative retention time (RRT) under the chromatographic conditions prescribed in the official monograph [1]. For Docetaxel, the USP defines specific RRT values for a set of known impurities, including Crotonaldehyde Analog (RRT 1.05), 6-Oxodocetaxel (RRT 1.08), and 4-Epidocetaxel (RRT 1.13) [1]. Using an incorrect impurity standard—even one structurally related—will result in misidentification, inaccurate quantification, and potential failure of system suitability criteria. Furthermore, each impurity has a distinct acceptance criterion (e.g., NMT 1.3% for Crotonaldehyde Analog vs. NMT 1.5% for 6-Oxodocetaxel) [1]. Substituting one for another invalidates the regulatory compliance of the analytical method and may lead to erroneous batch release decisions. The quantitative differentiation below demonstrates exactly why this specific compound must be selected for its intended purpose.

Product-Specific Quantitative Evidence for Docetaxel Crotonaldehyde Analog: Differentiation from Docetaxel and Other Specified Impurities


Relative Retention Time (RRT) in USP Compendial Method: 1.05 – Distinct from Docetaxel (1.00) and 6-Oxodocetaxel (1.08)

The USP monograph for Docetaxel Injection establishes a validated HPLC method with defined relative retention times (RRTs) for known impurities [1]. The Crotonaldehyde Analog exhibits an RRT of 1.05, calculated relative to the Docetaxel peak (RRT 1.00) [1]. This places it distinctly between Docetaxel and other specified impurities such as 6-Oxodocetaxel (RRT 1.08) and 4-Epidocetaxel (RRT 1.13) [1]. This precise RRT value is essential for accurate peak identification and system suitability assessment.

HPLC Relative Retention Time Pharmaceutical Analysis Impurity Profiling

USP Acceptance Criterion: NMT 1.3% – A Unique Regulatory Limit Compared to Other Specified Impurities

The USP monograph sets an individual impurity acceptance criterion of NMT 1.3% for the Crotonaldehyde Analog [1]. This limit is specific to this impurity and differs from those of other specified Docetaxel impurities: 6-Oxodocetaxel (NMT 1.5%), 4-Epidocetaxel (NMT 0.5%), and unspecified impurities (NMT 0.2%) [1]. The 1.3% limit reflects the regulatory expectation for control of this particular degradation or process-related species.

Acceptance Criteria Regulatory Compliance ANDA Quality Control

Molecular Weight and Formula: 805.9 g/mol (C₄₃H₅₁NO₁₄) – Quantifiable Distinction from Docetaxel API (807.9 g/mol, C₄₃H₅₃NO₁₄)

The Crotonaldehyde Analog possesses a molecular formula of C₄₃H₅₁NO₁₄ and a calculated molecular weight of 805.9 g/mol [1]. In contrast, the Docetaxel API has the formula C₄₃H₅₃NO₁₄ and a molecular weight of 807.9 g/mol . The mass difference of 2.0 g/mol arises from the presence of a crotonaldehyde-derived moiety in place of two hydrogen atoms. This mass shift is detectable by LC-MS and provides a definitive means of distinguishing the impurity from the parent drug.

Molecular Weight Chemical Formula LC-MS Structural Identification

Purity Specification: >95% HPLC – Comparable to Industry Standard for Docetaxel Impurity Reference Materials

The Crotonaldehyde Analog is supplied with a purity of >95% as determined by HPLC . This purity level is consistent with the industry standard for Docetaxel impurity reference materials, such as Docetaxel Impurity 11 (also specified at 95% HPLC) . In contrast, the Docetaxel API is typically supplied at >98% purity . The >95% specification ensures that the standard is suitable for quantitative impurity determination without introducing significant systematic error.

Purity HPLC Reference Standard Quality Control

Storage Temperature Requirement: -20°C vs. Docetaxel Room Temperature – A Critical Differentiator for Long-Term Stability

The Crotonaldehyde Analog requires storage at -20°C for maximum product recovery and stability . This is a markedly more stringent condition than that for the Docetaxel API, which is stored at room temperature (recommended <15°C) . The -20°C requirement suggests increased thermal lability of the impurity, a factor that must be considered during handling and method development to avoid degradation and ensure accurate quantification.

Storage Stability Temperature Reference Standard Handling

High-Value Research and Industrial Applications for Docetaxel Crotonaldehyde Analog Based on Quantified Differentiators


HPLC Method Development and System Suitability Testing

The defined RRT of 1.05 [1] enables the use of Docetaxel Crotonaldehyde Analog as a critical component in HPLC system suitability mixtures. It is used to verify column resolution and retention time reproducibility, ensuring that the chromatographic system can adequately separate the impurity from Docetaxel (RRT 1.00) and 6-Oxodocetaxel (RRT 1.08) before sample analysis [1].

Stability-Indicating Method Validation for ANDA Submissions

The USP acceptance criterion of NMT 1.3% [1] makes this standard essential for validating stability-indicating HPLC methods. Laboratories must demonstrate that the method can accurately quantify this impurity at or below the 1.3% limit to support ANDA filings and ensure batch-to-batch consistency [1].

Forced Degradation Studies

Due to its distinct molecular weight (805.9 g/mol) [2] and increased thermal lability (requiring -20°C storage) , the Crotonaldehyde Analog serves as a marker compound in forced degradation studies. Its formation under oxidative or thermal stress conditions can be monitored to establish degradation pathways and validate the stability-indicating power of the analytical method [REFS-2, REFS-3].

Quantitative Impurity Profiling and Batch Release Testing

The >95% HPLC purity ensures that the standard can be used directly for the accurate quantification of the Crotonaldehyde Analog in Docetaxel drug substance and drug product batches. This supports compliance with ICH Q3A/Q3B guidelines and is a prerequisite for batch release and regulatory approval [REFS-1, REFS-4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Docetaxel Crotonaldehyde Analog

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.